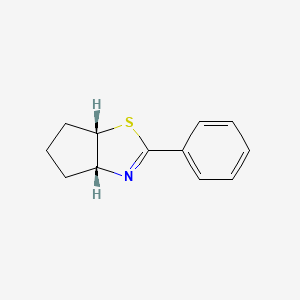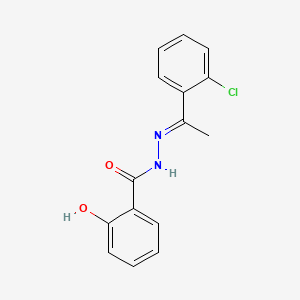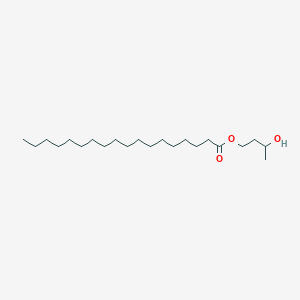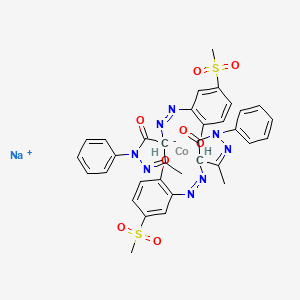
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure with a chloro-substituted indole ring, an aminophenylthio group, and an ethyl ester functional group.
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester involves multiple steps. One common synthetic route starts with the preparation of the indole-2-carboxylic acid derivative. The process typically involves:
Bromination: 3-Bromo-1H-indole-2-carboxylic acid is prepared by brominating indole-2-carboxylic acid.
Esterification: The brominated compound is then esterified using anhydrous ethanol and concentrated sulfuric acid to form ethyl 3-bromo-1H-indole-2-carboxylate.
Thioether Formation: The ethyl ester is reacted with 2-aminophenylthiol under suitable conditions to introduce the aminophenylthio group.
Chlorination: Finally, the compound is chlorinated to obtain the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetone, and dichloromethane, as well as catalysts like sulfuric acid and sodium hydroxide.
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an HIV-1 integrase inhibitor, which could be useful in developing antiretroviral therapies.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the indole nucleus chelates with magnesium ions within the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a promising candidate for antiretroviral therapy.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester include other indole derivatives such as:
Indole-2-carboxylic acid: Lacks the aminophenylthio and chloro groups, making it less complex.
Ethyl indole-2-carboxylate: Similar ester functionality but without the additional substituents.
3-Bromo-1H-indole-2-carboxylic acid: Contains a bromine atom instead of the aminophenylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
206256-24-8 |
|---|---|
Formule moléculaire |
C17H15ClN2O2S |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
ethyl 3-(2-aminophenyl)sulfanyl-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15ClN2O2S/c1-2-22-17(21)15-16(23-14-6-4-3-5-12(14)19)11-9-10(18)7-8-13(11)20-15/h3-9,20H,2,19H2,1H3 |
Clé InChI |
GBESVLYBGASLHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)SC3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


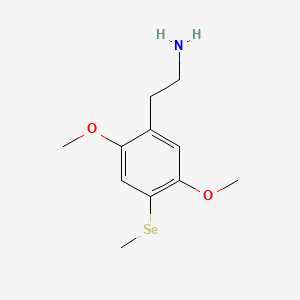
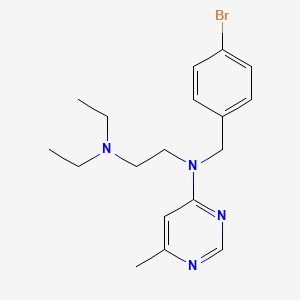


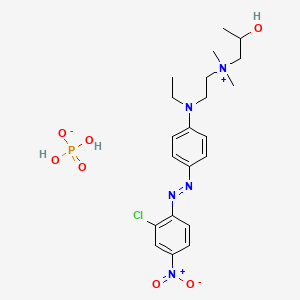
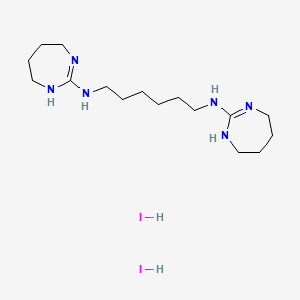
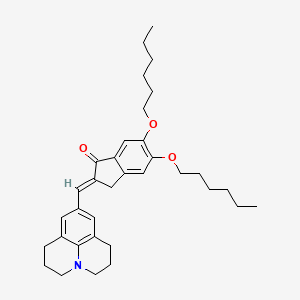
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)

